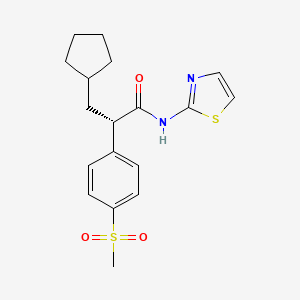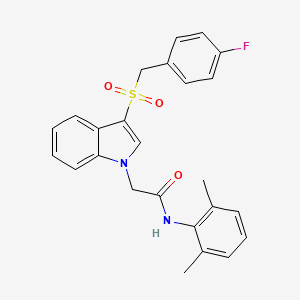
N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the synthesis of N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is not explicitly detailed in the provided papers, similar compounds have been synthesized through the modification of aromatic compounds. For instance, the synthesis of water-soluble reagents from 2-hydroxy-5-nitrobenzyl halides into corresponding sulfonium salts indicates the potential for creating sulfonamide structures by introducing sulfonyl groups to aromatic compounds . This suggests that the synthesis of the compound may involve steps such as halide substitution and the introduction of sulfonyl groups to an indole structure.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using vibrational spectroscopy and computational methods . The vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were obtained, and the effects of rehybridization and hyperconjugation on the molecule's structure were studied. This indicates that similar techniques could be applied to analyze the molecular structure of N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, focusing on the interactions between the sulfonyl group and the indole moiety .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide. However, the reactivity of sulfonium salts with amino acids suggests that the sulfonyl group in the compound could potentially react with nucleophilic sites in biological molecules . This reactivity could be further explored in the context of the compound's potential biological activity or interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the analysis of related compounds through spectroscopic methods and computational approaches provides a framework for predicting properties such as hydrogen bonding, molecular stability, and electronic interactions . The pharmacokinetic properties of related compounds, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, which could be relevant for understanding the behavior of N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide in biological systems .
Applications De Recherche Scientifique
Structural Aspects and Properties
Research has highlighted the structural aspects and properties of amide-containing compounds, demonstrating their ability to form crystalline salts and host-guest complexes. These complexes exhibit enhanced fluorescence emissions, indicating potential applications in fluorescence-based technologies and materials science. For instance, Karmakar et al. (2007) reported on compounds forming crystalline structures and showing strong fluorescence emissions, suggesting their use in fluorescence applications and as materials for specific interactions in molecular recognition processes (Karmakar, Sarma, & Baruah, 2007).
Biological Screening and Fingerprint Applications
Khan et al. (2019) synthesized and characterized a series of sulfonamides and alkylated piperazine derivatives for antibacterial, antifungal, and anthelmintic activity. They discovered compounds with significant biological activities, indicating the potential of these derivatives in developing new antibacterial, antifungal, and anthelmintic agents. Moreover, one compound showed promise in latent fingerprint analysis, suggesting its application in forensic science for detecting hidden fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Photovoltaic Efficiency Modeling
Mary et al. (2020) explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, analyzing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study found that these compounds exhibit good light harvesting efficiency and free energy of electron injection, suggesting their usefulness in enhancing the photovoltaic efficiency of DSSCs (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-17-6-5-7-18(2)25(17)27-24(29)15-28-14-23(21-8-3-4-9-22(21)28)32(30,31)16-19-10-12-20(26)13-11-19/h3-14H,15-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFKGYKSRKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
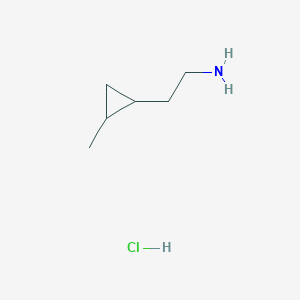
![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)
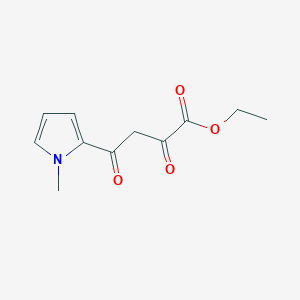
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)
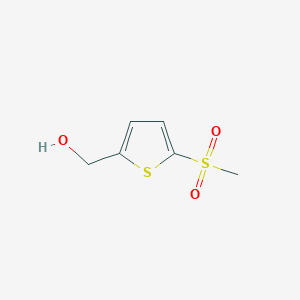
![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)
![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)

